molecular formula C13H20ClN3O5S B157405 N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride CAS No. 133628-32-7

N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride

Cat. No. B157405
M. Wt: 365.83 g/mol
InChI Key: ZAWJNANCAPLLFB-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride, also known as MNTL, is a compound that has been synthesized and studied for its potential applications in scientific research. MNTL is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the body.

Mechanism Of Action

N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is a substrate that can be selectively cleaved by certain enzymes, resulting in the release of a fluorescent molecule. The mechanism of action of N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride involves the interaction between the substrate and the enzyme active site, which leads to the formation of an enzyme-substrate complex. The complex then undergoes a chemical reaction that results in the cleavage of the substrate and the release of the fluorescent molecule.

Biochemical And Physiological Effects

N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to have a range of biochemical and physiological effects. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the breakdown of the neurotransmitter acetylcholine. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has also been shown to bind to calmodulin, a protein that plays a role in calcium signaling in cells. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.

Advantages And Limitations For Lab Experiments

N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has several advantages for use in lab experiments. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is a fluorescent probe that can be used to detect enzyme activity in real-time. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is easy to synthesize and can be used in a variety of experimental conditions. However, N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride also has limitations. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is sensitive to pH and temperature changes, which can affect its fluorescence properties. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride is also limited in its use for studying enzymes that do not cleave lysine-containing substrates.

Future Directions

There are several future directions for research on N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride. One direction is to study the structure and function of enzymes that cleave N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride and to use N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride as a tool for drug discovery. Another direction is to develop new fluorescent probes based on N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride for studying other enzymes and proteins. Additionally, further research is needed to explore the potential therapeutic applications of N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride, particularly for its anti-inflammatory effects.

Synthesis Methods

N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride can be synthesized by reacting 5-methyl-4-nitro-2-thiophene carboxylic acid with L-lysine methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride as a white crystalline solid with a melting point of 214-216 °C.

Scientific Research Applications

N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been studied for its potential applications in scientific research, particularly in the field of biochemistry. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been used as a fluorescent probe for detecting and measuring the activity of enzymes such as trypsin and chymotrypsin. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has also been used as a substrate for studying the kinetics of enzymes such as acetylcholinesterase and butyrylcholinesterase. N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride has been used as a tool for studying the structure and function of proteins such as calmodulin and ribonuclease A.

properties

CAS RN

133628-32-7

Product Name

N(sup 2)-((5-Methyl-4-nitro-2-thienyl)carbonyl)-L-lysine methyl ester monohydrochloride

Molecular Formula

C13H20ClN3O5S

Molecular Weight

365.83 g/mol

IUPAC Name

methyl (2S)-6-amino-2-[(5-methyl-4-nitrothiophene-2-carbonyl)amino]hexanoate;hydrochloride

InChI

InChI=1S/C13H19N3O5S.ClH/c1-8-10(16(19)20)7-11(22-8)12(17)15-9(13(18)21-2)5-3-4-6-14;/h7,9H,3-6,14H2,1-2H3,(H,15,17);1H/t9-;/m0./s1

InChI Key

ZAWJNANCAPLLFB-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=C(S1)C(=O)N[C@@H](CCCCN)C(=O)OC)[N+](=O)[O-].Cl

SMILES

CC1=C(C=C(S1)C(=O)NC(CCCCN)C(=O)OC)[N+](=O)[O-].Cl

Canonical SMILES

CC1=C(C=C(S1)C(=O)NC(CCCCN)C(=O)OC)[N+](=O)[O-].Cl

Other CAS RN

133628-32-7

synonyms

L-Lysine, N(sup 2)-((5-methyl-4-nitro-2-thienyl)carbonyl)-, methyl est er, monohydrochloride

Origin of Product

United States

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